molecular formula C9H9ClN4 B15241331 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine

Cat. No.: B15241331
M. Wt: 208.65 g/mol
InChI Key: XMHSWGDKPJAOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine typically involves the cycloaddition reaction of azides and alkynes, a process commonly referred to as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent.

    Anastrozole: Used in the treatment of breast cancer.

    Flupoxam: An herbicide.

What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity .

Biological Activity

1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine (CAS No. 1443289-70-0) is a compound within the triazole family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1443289-70-0
Molecular FormulaC₉H₉ClN₄
Molecular Weight208.65 g/mol

Structural Characteristics

The compound features a triazole ring which is critical for its biological activity. The presence of the chlorobenzyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. In particular, derivatives of triazoles have been shown to possess antifungal and antibacterial activities.

  • Antifungal Activity : A study highlighted that certain triazole derivatives demonstrated potent antifungal effects against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .
  • Antibacterial Activity : Triazole compounds have also been evaluated for their antibacterial properties against various pathogens. For example, compounds similar to this compound exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating potential as effective antibacterial agents .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. Studies have shown that certain triazole compounds can inhibit tumor growth in various cancer cell lines:

  • In vitro Studies : Compounds with triazole moieties have been tested against breast cancer (MCF-7) and liver cancer (Hep G2) cell lines, demonstrating IC₅₀ values in the micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that modifications at specific positions of the triazole ring can significantly enhance biological activity. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups like chlorine at the benzyl position has been shown to increase the potency of these compounds against bacterial strains .

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives, including this compound, reported an MIC of 0.0156 μg/mL against Candida albicans, showcasing its superior antifungal activity compared to established treatments .

Case Study 2: Anticancer Activity

In another investigation, triazole derivatives were screened for anticancer activity against various cell lines. One derivative exhibited an IC₅₀ value of 4.4 μM against HCT116 cells, indicating promising potential for further development into anticancer therapeutics .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

XMHSWGDKPJAOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.